molecular formula C15H15ClN2O3S B5677344 methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate

methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate

Cat. No. B5677344
M. Wt: 338.8 g/mol
InChI Key: XPAIHVZJXGIPLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives often involves halogenation, alkylation, and cyclization reactions. For instance, methyl 3-hydroxythiophene-2-carboxylate can be transformed into thiophene-2,4-diols and subsequently into 3,5-dialkoxythiophene-2-carboxylic acids through straightforward halogenation, alkylation, and hydrolysis reactions (Corral & Lissavetzky, 1984). Moreover, the synthesis involving KF-montmorillonite catalysis highlights the utility of specific catalysts in forming complex thiophene derivatives (Shi et al., 2005).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by various intramolecular interactions, including hydrogen bonds and π-π interactions, contributing to their stability and reactivity. For example, the crystal structure of methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-c]coumarin-3-carboxylate N,N-dimethylformamide solvate reveals N—H⋯O hydrogen bonds and C—H⋯O interactions, indicating the significance of non-covalent interactions in determining the molecular conformation (Shi et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of thiophene derivatives includes halogenation, acylation, and sulfonation reactions, which are critical for further functionalization. For instance, the chlorination of thiophenes can lead to trihalogenated derivatives, exhibiting unique reactivity patterns such as unexpected reactions with methylmagnesium iodide (Skramstad et al., 2000).

properties

IUPAC Name

methyl 2-[(4-chlorophenyl)carbamoylamino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-8-9(2)22-13(12(8)14(19)21-3)18-15(20)17-11-6-4-10(16)5-7-11/h4-7H,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAIHVZJXGIPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(4-chlorophenyl)carbamoylamino]-4,5-dimethylthiophene-3-carboxylate

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